Potent BTK Inhibition at Sub-Nanomolar to Low Nanomolar Range: Intra-Series SAR Advantage Over Structural Analogs
In a biochemical BTK enzymatic inhibition assay, 5-chloro-N-(2-hydroxy-3-methoxy-2-phenylpropyl)thiophene-2-carboxamide (Example 99) achieved an IC50 of 1 nM, demonstrating superior potency compared to closely related analogs from the same patent series. Specifically, Example 79 (IC50 = 1.20 nM) and Example 236 (IC50 = 5.5 nM) serve as intra-class comparators [1][2]. This represents a 1.2-fold improvement over Example 79 and a 5.5-fold improvement over Example 236, underscoring the critical contribution of the specific side-chain architecture to BTK target engagement.
| Evidence Dimension | BTK enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1 nM (Example 99) |
| Comparator Or Baseline | Example 79: IC50 = 1.20 nM; Example 236: IC50 = 5.5 nM (both from US20240083900 series) |
| Quantified Difference | 1.2-fold more potent than Example 79; 5.5-fold more potent than Example 236 |
| Conditions | Biochemical BTK in vitro assay; exact protocol per patent US20240083900 |
Why This Matters
For procurement decisions, the 5.5-fold potency advantage over Example 236 translates to a potentially lower required concentration in cellular assays, reducing off-target risk and conserving precious compound stock, a critical factor in high-throughput screening campaigns.
- [1] BindingDB entry for monomerid 658441, citing US Patent Application US20240083900, Example 99. Affinity Data: IC50 1 nM for BTK. URL: https://bdb2.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=658441 (accessed April 29, 2026). View Source
- [2] BindingDB entry for monomerid 658410, citing US Patent Application US20240083900, Example 236. Affinity Data: IC50 5.5 nM for BTK. URL: https://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=658410 (accessed April 29, 2026). View Source
